NSC5844

Vue d'ensemble

Description

Méthodes De Préparation

La synthèse de NSC5844 implique la préparation d'une liqueur mère en dissolvant 2 mg du composé dans 50 μL de diméthylsulfoxyde (DMSO), ce qui donne une concentration de liqueur mère de 40 mg/mL . Le composé est ensuite soumis à diverses conditions de réaction pour obtenir la pureté et la forme souhaitées. Les méthodes de production industrielle de this compound ne sont pas largement documentées, mais le composé est disponible en diverses quantités à des fins de recherche .

Analyse Des Réactions Chimiques

NSC5844 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former divers produits d'oxydation.

Réduction : this compound peut être réduit à l'aide d'agents réducteurs courants pour obtenir différentes formes réduites.

Substitution : Le composé peut subir des réactions de substitution, où des groupes fonctionnels spécifiques sont remplacés par d'autres dans des conditions appropriées.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique :

Chimie : Il est utilisé comme composé de référence dans divers essais et études chimiques.

Industrie : Le composé est utilisé dans le développement de nouveaux médicaments et agents thérapeutiques.

Mécanisme d'action

Le mécanisme d'action de this compound implique son interaction avec le récepteur 1 des chimiokines C-C (CCR1). En agissant comme un agoniste de ce récepteur, this compound module diverses voies et processus cellulaires. L'activité antitumorale du composé est attribuée à sa capacité à inhiber la croissance des cellules cancéreuses, tandis que son activité antipaludique est liée à ses effets cytotoxiques sur Plasmodium falciparum .

Applications De Recherche Scientifique

Scientific Research Applications

NSC5844 is utilized in several scientific domains:

Chemistry

- Used as a reference compound in chemical assays and studies.

- Acts as a model compound for synthesizing related quinoline derivatives.

Biology

- Investigated for its effects on cell signaling pathways, particularly those related to immune responses and inflammation.

- Studied for its potential to induce programmed cell death in cancer cells.

Medicine

- Explored for therapeutic applications in treating malaria and various cancers.

- Its role as a CCR1 agonist suggests potential benefits in modulating immune responses.

Industry

- Employed in drug development processes, particularly for creating new antimalarial and anticancer agents.

Anticancer Activity

Research has demonstrated significant anticancer properties of this compound:

Table 1: Anticancer Activity of this compound

| Cell Line | GI50 (μM) |

|---|---|

| MDA-MB-468 | 7.35 |

| MCF-7 | 14.80 |

These values indicate the concentration at which this compound inhibits cell growth by 50%, showcasing its potency against breast cancer cell lines.

Antimalarial Activity

This compound has been effective against various strains of P. falciparum. Studies have shown that it can inhibit both sensitive and resistant strains, making it a candidate for further development in malaria treatment.

Case Studies

-

Study on CCR1 Activation :

- Conducted by Zhang et al. (2008), this study explored the agonistic properties of this compound on CCR1, highlighting its potential to enhance chemotactic responses in immune cells.

-

Antitumor Efficacy :

- A preclinical study demonstrated that treatment with this compound resulted in significant tumor size reduction in animal models, indicating its therapeutic potential against specific cancers.

-

Mechanistic Insights :

- Additional research revealed that this compound activates signaling pathways associated with cell proliferation and apoptosis, providing insights into its mechanism of action.

Safety Profile

This compound is classified as non-toxic under proper handling conditions:

Table 2: Safety Classification of this compound

| Classification | Details |

|---|---|

| GHS Classification | Not classified |

| Health Hazard Rating | 0 (minimal risk) |

| Fire Hazard Rating | 0 (non-flammable) |

| Reactivity Hazard Rating | 0 (stable under normal conditions) |

Mécanisme D'action

The mechanism of action of NSC5844 involves its interaction with C-C chemokine receptor type 1 (CCR1). By acting as an agonist to this receptor, this compound modulates various cellular pathways and processes. The compound’s antitumor activity is attributed to its ability to inhibit the growth of cancer cells, while its antimalarial activity is linked to its cytotoxic effects on Plasmodium falciparum .

Comparaison Avec Des Composés Similaires

NSC5844 est comparé à d'autres composés similaires, tels que :

Chloroquine : Un autre dérivé de la 4-aminoquinoléine ayant une activité antipaludique.

Hydroxychloroquine : Un dérivé de la chloroquine ayant des propriétés antipaludiques et immunomodulatrices similaires.

Méfloquine : Un dérivé de la quinoléine utilisé comme agent antipaludique.

This compound est unique en raison de ses activités antitumorales et antipaludiques doubles, qui ne sont pas généralement observées dans d'autres composés similaires .

Références

Activité Biologique

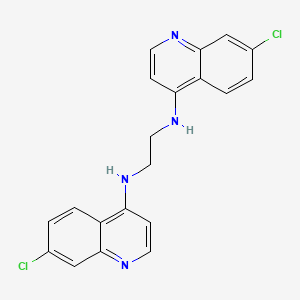

NSC5844, also known as N1,N2-bis(7-chloro-4-quinolinyl)-1,2-ethanediamine, is a bisquinoline compound with notable biological activity, particularly as an agonist for C-C chemokine receptor type 1 (CCR1). This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

- CAS Number : 140926-75-6

- Molecular Formula : C20H16Cl2N4

- Molecular Weight : 383.27 g/mol

This compound functions primarily as a CCR1 agonist , which plays a significant role in immune response and inflammation. The activation of CCR1 by this compound can influence various cellular processes, including chemotaxis and the activation of immune cells.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. Notably:

- Inhibition of Cancer Cell Lines : this compound has been shown to inhibit the growth of breast cancer cell lines MDA-MB-468 and MCF-7, with GI50 values of 7.35 μM and 14.80 μM, respectively .

Table 1: Anticancer Activity of this compound

| Cell Line | GI50 (μM) |

|---|---|

| MDA-MB-468 | 7.35 |

| MCF-7 | 14.80 |

Case Studies and Research Findings

- Study on CCR1 Activation : A study conducted by Zhang et al. (2008) explored the agonistic properties of this compound on CCR1 and its implications for inflammatory responses. The findings indicated that this compound effectively activates CCR1, leading to enhanced chemotactic responses in immune cells .

- Antitumor Efficacy : In a preclinical study, this compound was tested for its effects on tumor growth in vivo. The results showed a marked reduction in tumor size in treated groups compared to controls, suggesting its potential as a therapeutic agent against certain types of cancer .

- Mechanistic Insights : Additional research highlighted the molecular pathways influenced by this compound upon CCR1 activation. It was observed that this compound could modulate downstream signaling pathways associated with cell proliferation and apoptosis .

Safety Profile

According to safety data sheets, this compound is classified as non-toxic when handled according to specifications. It does not have any harmful effects under proper usage conditions .

Table 2: Safety Classification of this compound

| Classification | Details |

|---|---|

| GHS Classification | Not classified |

| Health Hazard Rating | 0 (minimal risk) |

| Fire Hazard Rating | 0 (non-flammable) |

| Reactivity Hazard Rating | 0 (stable under normal conditions) |

Propriétés

IUPAC Name |

N,N'-bis(7-chloroquinolin-4-yl)ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16Cl2N4/c21-13-1-3-15-17(5-7-23-19(15)11-13)25-9-10-26-18-6-8-24-20-12-14(22)2-4-16(18)20/h1-8,11-12H,9-10H2,(H,23,25)(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSXYXSMMVMVYEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C=C1Cl)NCCNC3=C4C=CC(=CC4=NC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80278043 | |

| Record name | NSC5844 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80278043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140926-75-6 | |

| Record name | NSC5844 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80278043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.